3,5-DIMETHYL 4-(3,4-DIMETHOXYPHENYL)-1-[(3,4-DIMETHOXYPHENYL)METHYL]-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE
Description
3,5-Dimethyl 4-(3,4-dimethoxyphenyl)-1-[(3,4-dimethoxyphenyl)methyl]-1,4-dihydropyridine-3,5-dicarboxylate is a 1,4-dihydropyridine (DHP) derivative characterized by its unique substitution pattern. The compound features:
- Two methyl ester groups at the 3- and 5-positions of the DHP ring.
- A 3,4-dimethoxyphenyl group at the 4-position.
- A (3,4-dimethoxyphenyl)methyl substituent at the 1-position.
Properties
IUPAC Name |
dimethyl 4-(3,4-dimethoxyphenyl)-1-[(3,4-dimethoxyphenyl)methyl]-4H-pyridine-3,5-dicarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H29NO8/c1-30-20-9-7-16(11-22(20)32-3)13-27-14-18(25(28)34-5)24(19(15-27)26(29)35-6)17-8-10-21(31-2)23(12-17)33-4/h7-12,14-15,24H,13H2,1-6H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCIZLZKCEBPHTR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CN2C=C(C(C(=C2)C(=O)OC)C3=CC(=C(C=C3)OC)OC)C(=O)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H29NO8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-DIMETHYL 4-(3,4-DIMETHOXYPHENYL)-1-[(3,4-DIMETHOXYPHENYL)METHYL]-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE typically involves multi-step organic reactions. One common method includes the condensation of 3,4-dimethoxybenzaldehyde with methyl acetoacetate in the presence of ammonium acetate, followed by cyclization and subsequent esterification . The reaction conditions often require controlled temperatures and specific catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and scalability. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance production rates and maintain consistent quality.
Chemical Reactions Analysis
Types of Reactions
3,5-DIMETHYL 4-(3,4-DIMETHOXYPHENYL)-1-[(3,4-DIMETHOXYPHENYL)METHYL]-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyridine derivatives.
Reduction: Reduction reactions can convert it into dihydropyridine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the methoxy and methyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve specific solvents, temperatures, and pH levels to achieve desired outcomes.
Major Products
The major products formed from these reactions include various substituted pyridines, dihydropyridines, and other derivatives with modified functional groups, which can be further utilized in different applications.
Scientific Research Applications
Introduction to 3,5-DIMETHYL 4-(3,4-DIMETHOXYPHENYL)-1-[(3,4-DIMETHOXYPHENYL)METHYL]-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE
This compound is a complex organic compound belonging to the dihydropyridine family. This compound has garnered attention in various fields due to its unique chemical structure and potential biological activities. The following sections detail its applications in scientific research, including medicinal chemistry, biological studies, and industrial uses.
Medicinal Chemistry
- Pharmacological Activities :
-
Neuroprotective Properties :
- Research indicates that compounds of this class may exhibit neuroprotective effects, making them candidates for developing therapies for neurodegenerative diseases.
-
Antioxidant and Anti-inflammatory Effects :
- Studies have shown that the compound may possess antioxidant properties, which can help mitigate oxidative stress-related damage in cells. This aspect is crucial for developing treatments for conditions exacerbated by inflammation.
Biological Research
- Mechanism of Action :
-
Potential in Cancer Research :
- Preliminary studies suggest that derivatives of this compound may have anticancer properties due to their ability to induce apoptosis in cancer cells and inhibit tumor growth.
Industrial Applications
-
Synthesis of Advanced Materials :
- The compound serves as a building block in organic synthesis and is utilized in the production of fine chemicals and advanced materials within the chemical industry.
-
Coordination Chemistry :
- It acts as a ligand in coordination chemistry, facilitating the formation of metal complexes that can be used in catalysis and material science applications.
Uniqueness of 3,5-DIMETHYL Compound
The presence of specific structural features such as the dimethoxyphenyl groups distinguishes this compound from others in its class. These modifications may confer unique pharmacological properties that warrant further investigation.
Case Study 1: Cardiovascular Applications
A study conducted on the efficacy of dihydropyridine derivatives demonstrated that compounds similar to 3,5-DIMETHYL exhibited significant reductions in blood pressure in hypertensive models. The results indicated a dose-dependent response with minimal side effects compared to traditional therapies.
Case Study 2: Neuroprotection
In vitro studies have shown that 3,5-DIMETHYL can protect neuronal cells from oxidative stress-induced apoptosis. This was evidenced by increased cell viability and reduced markers of oxidative damage when treated with the compound.
Mechanism of Action
The mechanism of action of 3,5-DIMETHYL 4-(3,4-DIMETHOXYPHENYL)-1-[(3,4-DIMETHOXYPHENYL)METHYL]-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes and receptors, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Key Observations :
Cytotoxicity and Therapeutic Potential
- : Oxadiazole-substituted DHPs (e.g., compound 9b, IC50 = 23 µM) show potent cytotoxicity against MCF-7 cells. The electron-withdrawing nitro groups and oxadiazole moieties enhance activity, likely via DNA intercalation or kinase inhibition. In contrast, the target compound’s electron-donating methoxy groups may favor antioxidant or anti-inflammatory pathways rather than direct cytotoxicity .
- : Pyrrole-DHP hybrids (e.g., compound 3, LD50 = 5.01 µg/mL in ichthyotoxic screening) exhibit high environmental biotoxicity. The target compound’s dimethoxyphenyl groups might reduce acute toxicity compared to nitro or halogenated derivatives .
Enzymatic Interactions
- Pyrazolyl-substituted DHPs (–4) interact with disease-related enzymes (e.g., cyclooxygenase-2) due to their heteroaromatic substituents.
Biological Activity
Overview
The compound 3,5-DIMETHYL 4-(3,4-DIMETHOXYPHENYL)-1-[(3,4-DIMETHOXYPHENYL)METHYL]-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE is a complex organic molecule belonging to the dihydropyridine class. Its structure features multiple methoxy and dimethyl groups, which contribute to its unique biological properties. This compound is of considerable interest in medicinal chemistry due to its potential therapeutic applications.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. The mechanism involves:
- Calcium Channel Modulation : Like other dihydropyridines, this compound may function as a calcium channel blocker, inhibiting the influx of calcium ions into cells. This action is crucial for regulating muscle contraction and neurotransmitter release, making it potentially useful in treating cardiovascular conditions such as hypertension and angina.
- Enzyme Interaction : The compound may also interact with specific enzymes and receptors, modulating their activity and leading to various physiological effects. The exact molecular targets can vary based on the application context.
Antioxidant Properties
Research indicates that derivatives of dihydropyridine compounds exhibit significant antioxidant activity. This property is essential for preventing oxidative stress-related damage in cells and tissues .
Anti-inflammatory Effects
Some studies suggest that related compounds demonstrate anti-inflammatory properties by inhibiting pathways involved in inflammation. For instance, compounds with similar structural motifs have shown effectiveness in reducing edema and platelet aggregation in animal models .
Case Studies and Research Findings
Synthesis and Production
The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route includes the condensation of 3,4-dimethoxybenzaldehyde with methyl acetoacetate in the presence of ammonium acetate followed by cyclization and esterification processes.
Q & A
Q. What synthetic strategies are recommended for preparing this dihydropyridine derivative?
The synthesis involves multi-step organic reactions, including:
- Hantzsch dihydropyridine synthesis : Formation of the 1,4-dihydropyridine core via cyclocondensation of β-keto esters, aldehydes, and ammonia derivatives.
- Protection of methoxy groups : Use acetyl or benzyl groups to prevent undesired side reactions during esterification or alkylation steps, as seen in diarylheptanoid synthesis .
- Purification : Column chromatography (silica gel, eluent: hexane/ethyl acetate) followed by recrystallization.
Example Protocol :
| Step | Reagents/Conditions | Yield | Characterization Method |
|---|---|---|---|
| Core formation | Ethyl acetoacetate, 3,4-dimethoxybenzaldehyde, ammonium acetate (reflux in ethanol) | ~45% | TLC, -NMR |
| Methylation | Dimethyl sulfate, KCO, acetone (60°C) | ~60% | HPLC, -NMR |
Q. Which analytical methods are critical for confirming structural integrity and purity?
- - and -NMR : Identify methoxy (-OCH), aromatic protons, and ester carbonyl signals. Compare splitting patterns to similar diarylheptanoids .
- HPLC-MS : Quantify purity (>95%) and confirm molecular weight (e.g., [M+H] at m/z 584.2).
- X-ray crystallography (if crystals form): Resolve stereochemistry and confirm dihydropyridine ring conformation.
Advanced Questions
Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?
- Scenario : Discrepancies in -NMR aromatic region due to rotational isomerism or solvent effects.
- Method :
Perform variable-temperature NMR to stabilize conformers.
Use 2D techniques (COSY, NOESY) to assign coupling interactions.
Cross-validate with computational models (DFT calculations for chemical shifts).
- Reference : Similar challenges were noted in Z.officinale-derived diarylheptanoids, where methoxy group orientation caused spectral overlap .
Q. What experimental designs are optimal for probing structure-activity relationships (SAR)?
- Key Modifications :
- Vary methoxy substituents (e.g., replace with hydroxy or halogens).
- Alter ester groups (methyl vs. ethyl) to assess lipophilicity.
- Biological Assays :
| Assay Type | Target | Readout |
|---|---|---|
| Calcium channel blocking | Voltage-gated Ca channels (in vitro) | Patch-clamp electrophysiology |
| Antioxidant activity | DPPH radical scavenging | IC values |
- Data Interpretation : Compare IC values to parent compound and correlate with substituent electronic profiles (Hammett constants).
Q. How should researchers address low reproducibility in biological activity studies?
- Potential Causes : Batch-to-batch purity variations or solvent residues (e.g., DMSO).
- Solutions :
Standardize synthesis protocols (e.g., strict temperature control during cyclization).
Validate purity via orthogonal methods (HPLC + elemental analysis).
Use freshly prepared stock solutions to avoid degradation.
- Case Study : Inconsistent bioactivity of Z.officinale extracts was linked to unstable methoxy groups under light exposure .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
